3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea
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Overview
Description
3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro group, a hydroxy group, and a dimethylurea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea typically involves the reaction of 4-chloro-2-hydroxyaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy-substituted compounds, and various substituted urea derivatives .
Scientific Research Applications
3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one: Known for its antimicrobial properties.
(2Z,4E)-1-(4-chloro-2-hydroxyphenyl)-5-(3,4-dimethoxyphenyl)-3-hydroxypenta-2,4-dien-1-one: Exhibits strong immunosuppressive effects.
Uniqueness
3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
25546-09-2 |
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Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-(4-chloro-2-hydroxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(2)9(14)11-7-4-3-6(10)5-8(7)13/h3-5,13H,1-2H3,(H,11,14) |
InChI Key |
DNSFPBQZUFGMGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
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